

A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential reactivity of **2-** ((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures to provide well-founded predictions and insights for research and development applications.

Core Physical and Chemical Properties

2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a functionalized pyridine derivative incorporating a protected alkyne and an aldehyde group. These features make it a valuable building block in medicinal chemistry and materials science. Its key identifiers and computed physicochemical properties are summarized below.



Property	Value	Source
Molecular Formula	C11H13NOSi	[1]
Molecular Weight	203.31 g/mol	[1]
CAS Number	222167-42-2	[1][2]
Appearance	Predicted to be a colorless to yellow or brown liquid or low melting solid	
Storage Conditions	Sealed in a dry environment at 2-8°C	[1]

Computed Physicochemical Properties	Value	Source
Exact Mass	203.076640573 Da	[3]
Topological Polar Surface Area	30 Ų	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]

Spectral Analysis

Direct experimental spectra for **2-((trimethylsilyl)ethynyl)nicotinaldehyde** are not readily available in the literature. However, the expected spectral characteristics can be reliably predicted based on data from analogous compounds such as 2- ((trimethylsilyl)ethynyl)benzaldehyde, 4-((trimethylsilyl)ethynyl)benzonitrile, and nicotinaldehyde.[4][5][6][7]

Predicted ¹H NMR Spectrum (in CDCl₃)



Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~10.5	Singlet	Aldehyde proton (- CHO)	Expected to be the most downfield signal due to the deshielding effect of the carbonyl group.
~8.7	Doublet of doublets	Pyridine H6	The proton adjacent to the nitrogen and ortho to the aldehyde is expected to be significantly downfield.
~8.0	Doublet of doublets	Pyridine H4	The proton ortho to the aldehyde group will be shifted downfield.
~7.4	Doublet of doublets	Pyridine H5	The remaining pyridine proton.
~0.3	Singlet	Trimethylsilyl protons (-Si(CH₃)₃)	The nine equivalent protons of the TMS group will appear as a sharp singlet significantly upfield. For comparison, the TMS protons in similar structures appear around 0.25-0.27 ppm.[8]

Predicted ¹³C NMR Spectrum (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment	Notes
~192	Aldehyde carbon (-CHO)	The carbonyl carbon is expected in the typical aldehyde region.
~153	Pyridine C2-alkyne	The carbon of the pyridine ring attached to the alkyne.
~150	Pyridine C6	The carbon adjacent to the nitrogen.
~137	Pyridine C4	
~130	Pyridine C3-aldehyde	The carbon of the pyridine ring attached to the aldehyde.
~128	Pyridine C5	
~104	Alkyne carbon (-C≡C-Si)	The carbon of the alkyne attached to the silicon atom. In related compounds, this signal appears around 99-103 ppm. [4][9]
~98	Alkyne carbon (-C≡C-Si)	The carbon of the alkyne attached to the pyridine ring. In related compounds, this signal appears around 93-99 ppm.[4]
~ -0.5	Trimethylsilyl carbons (- Si(CH₃)₃)	The carbons of the methyl groups on the silicon atom are expected to be upfield. In a similar compound, this signal is at -0.2 ppm.[8]

Predicted IR Spectrum



Wavenumber (cm⁻¹)	Functional Group Assignment	Notes
~2960, ~2860	C-H stretch (aldehyde)	Characteristic C-H stretching of the aldehyde proton.
~2160	C≡C stretch (alkyne)	The carbon-carbon triple bond stretch is expected in this region. The trimethylsilyl group influences the exact position.
~1700	C=O stretch (aldehyde)	A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. The IR spectrum of nicotinaldehyde shows a strong band in this region.[7]
~1580, ~1470	C=C and C=N stretches (pyridine ring)	Aromatic ring vibrations.
~1250, ~840	Si-C stretch	Characteristic vibrations of the trimethylsilyl group. The IR spectrum of 2- [(trimethylsilyl)ethynyl]benzald ehyde shows absorptions in these regions.[6]

Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of 2-

((trimethylsilyl)ethynyl)nicotinaldehyde is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the synthesis of aryl trimethylsilylacetylenes.[4]



Reactants:

- 2-Chloronicotinaldehyde (or 2-bromonicotinaldehyde)
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
- Add anhydrous THF and triethylamine to the flask.
- Add ethynyltrimethylsilane (1.5 equivalents) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Filter the mixture through a pad of celite to remove the catalyst residues.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.

Foundational & Exploratory

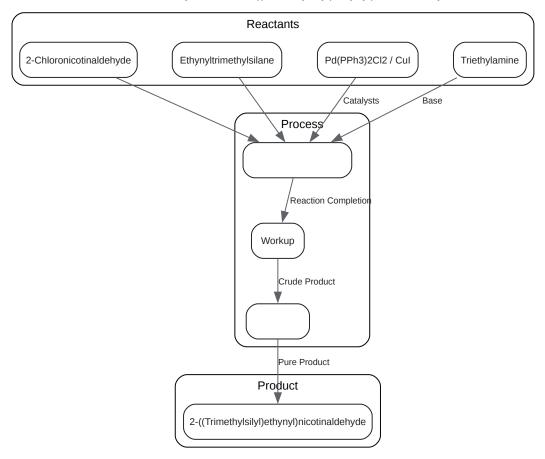




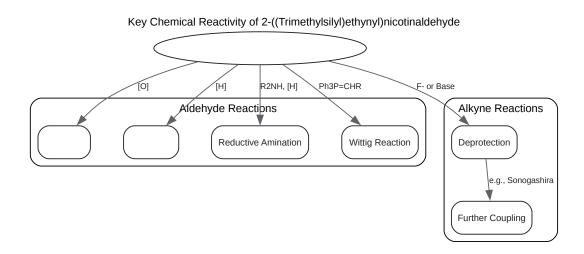
• Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.



Workflow for the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 222167-42-2|2-((Trimethylsilyl)ethynyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 222167-42-2(2-((Trimethylsilyl)ethynyl)nicotinaldehyde) | Kuujia.com [kuujia.com]
- 3. 5-((Trimethylsilyl)ethynyl)picolinaldehyde | C11H13NOSi | CID 11401448 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-(TRIMETHYLSILYL)ETHYNYLBENZALDEHYDE(77123-58-1) 1H NMR [m.chemicalbook.com]



- 6. 2-[(Trimethylsilyl)ethynyl]benzaldehyde | C12H14OSi | CID 2771641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: Properties, Synthesis, and Potential Applications].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316033#physical-and-chemical-properties-of-2-trimethylsilyl-ethynyl-nicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com